Copper(II) sulfate hydrate

Übersicht

Beschreibung

Copper(II) sulfate hydrate, also known as copper(II) sulfate monohydrate, is an inorganic compound with the chemical formula CuSO₄·H₂O. It is a blue crystalline solid that is highly soluble in water. This compound is widely used in various fields, including agriculture, chemistry, and medicine, due to its versatile properties.

Wirkmechanismus

Target of Action

Copper sulfate monohydrate, also known as cupric sulfate monohydrate, primarily targets copper transport proteins and enzymes in the body . Copper is an essential trace element and an important catalyst for heme synthesis and iron absorption . After zinc and iron, copper is the third most abundant trace element found in the human body .

Mode of Action

Copper sulfate monohydrate interacts with its targets by donating or accepting electrons, participating in various reactions . It is believed that copper is reduced to the Cu1+ form prior to transport . Copper ions readily form complexes with biomolecules containing amino acid residues . Copper is also a component of intrauterine contraceptive devices (IUD) and the release of copper is necessary for their important contraceptive effects .

Biochemical Pathways

Copper sulfate monohydrate affects several biochemical pathways. It plays a key role in the human body due to its two oxidation states, Cu(I)/Cu+ (cuprous ion) and Cu(II)/Cu2+ (cupric ion), which endow it with the ability to act as either a recipient or a donor of electrons . Copper ions readily form complexes with biomolecules containing these amino acid residues . It has been reported that Cu atoms are involved in a wide spectrum of proteins, such as copper/zinc superoxide dismutase (Cu/Zn SOD or SOD1), cytochrome c oxidase (C c O), mitogen-activated protein kinase MEK1 .

Pharmacokinetics

About 80 percent of the absorbed copper is bound to liver metallothionein; the remainder is incorporated into cytochrome c oxidase or sequestered by lysosomes . The average daily intake of copper in the USA is approximately 1 mg Cu with the diet being a primary source .

Result of Action

The molecular and cellular effects of copper sulfate monohydrate’s action are diverse. For example, copper appears to reduce the viability and motility of spermatozoa . This reduces the likelihood of fertilization with a copper IUD, producing copper’s contraceptive effect . Moreover, excessive copper exposure can upregulate pro-inflammation cytokines, increase secretion of inflammation mediators, and downregulate anti-inflammation cytokines in various organs .

Biochemische Analyse

Biochemical Properties

Copper sulfate monohydrate participates in various biochemical reactions. It acts as a transition metal involved in redox reactions, contributing to the generation of reactive oxygen species (ROS) . Copper ions are delivered to different cuproproteins via three utilization pathways: cytosolic, mitochondrial, and Golgi routes . These interactions are crucial for the normal functioning of cells.

Cellular Effects

Copper sulfate monohydrate has significant effects on various types of cells and cellular processes. For instance, it has been found to stimulate stem and leaf growth at certain concentrations . Moreover, copper sulfate monohydrate can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of copper sulfate monohydrate involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For example, copper binds directly to lipoylated components of the tricarboxylic acid (TCA) cycle, leading to lipoylated protein aggregation and subsequent iron-sulfur cluster protein loss that in turn causes proteotoxic stress and ultimately cell death .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of copper sulfate monohydrate change over time. It has been observed that copper sulfate monohydrate can cause oxidative stress when exposed to high concentrations . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial for understanding its temporal effects.

Dosage Effects in Animal Models

The effects of copper sulfate monohydrate vary with different dosages in animal models. For instance, it has been found that copper sulfate monohydrate is safe for all animal species up to the maximum total copper content authorized in feed . High doses can lead to copper toxicity .

Metabolic Pathways

Copper sulfate monohydrate is involved in various metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels . For instance, copper ions are delivered to different cuproproteins via three utilization pathways: cytosolic, mitochondrial, and Golgi routes .

Transport and Distribution

Copper sulfate monohydrate is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, and its localization or accumulation can be affected . For instance, copper ions arrive at the liver through the portal vein and are incorporated into hepatocytes by Ctr1 .

Subcellular Localization

The subcellular localization of copper sulfate monohydrate and its effects on activity or function are significant. Copper ions are targeted to different cuproproteins via three utilization pathways: cytosolic, mitochondrial, and Golgi routes . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Copper(II) sulfate hydrate can be synthesized by reacting cupric oxide (CuO) or cupric carbonate (CuCO₃) with sulfuric acid (H₂SO₄). The reaction typically involves dissolving the cupric oxide or carbonate in sulfuric acid, followed by crystallization to obtain the monohydrate form .

Industrial Production Methods: In industrial settings, cupric sulfate monohydrate is produced by treating copper metal with hot, concentrated sulfuric acid. The resulting solution is then cooled to crystallize the monohydrate form. This method ensures high purity and large-scale production .

Analyse Chemischer Reaktionen

Types of Reactions: Copper(II) sulfate hydrate undergoes various chemical reactions, including:

Oxidation-Reduction Reactions: Cupric sulfate can act as an oxidizing agent, accepting electrons from other substances.

Substitution Reactions: It can participate in substitution reactions where the sulfate ion is replaced by other anions.

Common Reagents and Conditions:

Oxidation: Cupric sulfate reacts with reducing agents like zinc or iron to form elemental copper.

Substitution: It reacts with sodium hydroxide to form cupric hydroxide and sodium sulfate.

Major Products:

Oxidation: Elemental copper (Cu)

Substitution: Cupric hydroxide (Cu(OH)₂) and sodium sulfate (Na₂SO₄).

Wissenschaftliche Forschungsanwendungen

Copper(II) sulfate hydrate has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in analytical chemistry for various tests and reactions.

Biology: It serves as a nutrient in culture media for growing microorganisms.

Medicine: It is used in certain medical treatments and as a fungicide and bactericide.

Industry: It is employed in electroplating, as a mordant in dyeing, and in the production of other copper compounds

Vergleich Mit ähnlichen Verbindungen

Cupric sulfate pentahydrate (CuSO₄·5H₂O): This is the most common form of cupric sulfate, known for its bright blue crystals.

Cupric acetate monohydrate (Cu(C₂H₃O₂)₂·H₂O): Another copper compound used in various applications.

Cupric chloride dihydrate (CuCl₂·2H₂O): Used in dyeing and printing textiles.

Uniqueness: Copper(II) sulfate hydrate is unique due to its specific hydration state, which affects its solubility and reactivity. Compared to its pentahydrate counterpart, the monohydrate form is less common but still valuable in specific applications where lower water content is desired .

Eigenschaften

IUPAC Name |

copper;sulfate;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Cu.H2O4S.H2O/c;1-5(2,3)4;/h;(H2,1,2,3,4);1H2/q+2;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYKLGTUKGYURDP-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

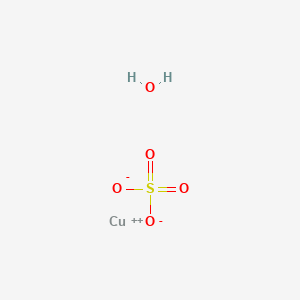

O.[O-]S(=O)(=O)[O-].[Cu+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CuH2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9058284 | |

| Record name | Copper sulfate (CuSO4) monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9058284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10257-54-2, 23254-43-5 | |

| Record name | Cupric sulfate monohydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010257542 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Copper sulfate (CuSO4) monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9058284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sulfuric acid copper(2+) salt (1:1), monohydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.121.305 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Copper(II) sulfate hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CUPRIC SULFATE MONOHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/348B1AZ336 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the structure of Copper Sulfate Monohydrate influence its dehydration behavior?

A: The structure of Copper Sulfate Monohydrate plays a significant role in its dehydration behavior. Crystalline Copper Sulfate Monohydrate exhibits a more ordered structure, leading to a lower degree of exchange with water molecules during dehydration compared to the amorphous form []. This difference arises from the increased surface area and disordered structure of amorphous Copper Sulfate Monohydrate, which allows for a greater degree of interaction with water molecules.

Q2: Can Copper Sulfate Monohydrate be used for sensing applications?

A: Yes, Copper Sulfate Monohydrate's dehydration behavior can be exploited for sensing applications. Research has demonstrated the use of integrated terahertz whispering gallery mode resonators (THz-WGMR) coated with Copper Sulfate Monohydrate for detecting water molecules []. As the Copper Sulfate Monohydrate dehydrates, the resonance frequency of the THz-WGMR shifts, enabling the detection of different hydration states of Copper Sulfate (CuSO4·xH2O, where x = 5, 3, 1).

Q3: How does the bioavailability of Copper Sulfate Monohydrate compare to other copper sources?

A: Studies have investigated the relative bioavailability of copper in Copper Sulfate Monohydrate compared to Tribasic Copper Chloride (TBCC) in laying hens []. The research measured copper concentrations in egg yolk and feathers, revealing that while both sources increased copper levels, feathers showed higher concentrations with Copper Sulfate Monohydrate. This suggests potential differences in absorption and distribution between the two copper sources.

Q4: Can Copper Sulfate Monohydrate be utilized in chemical heat storage applications?

A: Research indicates that Copper Sulfate Monohydrate shows potential for low-temperature chemical heat storage applications []. The hydration reaction of Copper Sulfate Monohydrate, driven by moist air flow, exhibits feasible reaction rates at temperatures around 40°C and high humidity. This characteristic allows for the absorption and storage of heat, which can be released during the dehydration process.

Q5: How does Copper Sulfate Monohydrate interact with light at the nanoscale?

A: Copper Sulfate Monohydrate exhibits interesting optical properties in the presence of plasmonic nanostructures. Studies have shown that plasmonic nanodisk substrates can strongly couple with vibrational modes of Copper Sulfate Monohydrate thin films []. This strong coupling arises from the plasmonic near-fields generated by the nanodisks, leading to Rabi splitting, a phenomenon observed in systems where light and matter interact strongly. Notably, the broad resonance of the plasmonic system enables simultaneous coupling with multiple vibrational modes of water molecules within the Copper Sulfate Monohydrate thin film.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl N-[(Z)-pentylideneamino]carbamate](/img/structure/B82271.png)

![Bicyclo[3.2.0]hept-2-en-6-one](/img/structure/B82278.png)

![1H-Indol-3-ol, 5,7-dichloro-2-[6-chloro-4-methyl-3-(sulfooxy)benzo[b]thien-2-yl]-, hydrogen sulfate (ester), disodium salt](/img/structure/B82279.png)